1-Phenyl-1-hexyne

Organic Synthesis Process Chemistry Physical Organic Chemistry

1-Phenyl-1-hexyne (1-hexynylbenzene, CAS 1129-65-3) is a disubstituted internal alkyne with the formula C₁₂H₁₄ and a molecular weight of 158.24 g mol⁻¹. It is a colorless to pale-yellow liquid at ambient temperature with a boiling point of 229–232 °C, density of 0.90 g mL⁻¹ at 25 °C, and refractive index n₂₀/D = 1.5349.

Molecular Formula C12H14
Molecular Weight 158.24 g/mol
CAS No. 1129-65-3
Cat. No. B072867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-1-hexyne
CAS1129-65-3
Molecular FormulaC12H14
Molecular Weight158.24 g/mol
Structural Identifiers
SMILESCCCCC#CC1=CC=CC=C1
InChIInChI=1S/C12H14/c1-2-3-4-6-9-12-10-7-5-8-11-12/h5,7-8,10-11H,2-4H2,1H3
InChIKeyVBRLZTLFLNZEPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Phenyl-1-hexyne (CAS 1129-65-3): A Distinct C6 Internal Alkyne Building Block for Selective Synthesis and Functional Polymer Applications


1-Phenyl-1-hexyne (1-hexynylbenzene, CAS 1129-65-3) is a disubstituted internal alkyne with the formula C₁₂H₁₄ and a molecular weight of 158.24 g mol⁻¹. It is a colorless to pale-yellow liquid at ambient temperature with a boiling point of 229–232 °C, density of 0.90 g mL⁻¹ at 25 °C, and refractive index n₂₀/D = 1.5349 . The compound belongs to the 1‑phenyl‑1‑alkyne homologous series, yet its six‑carbon alkyl chain confers a characteristic balance of volatility, hydrophobicity, and steric environment that distinguishes it from shorter- and longer‑chain analogues in both small‑molecule transformations and polymer chemistry. Commercial sources routinely supply material with ≥98 % purity (GC) .

Why 1-Phenyl-1-hexyne Cannot Be Simply Replaced by a Shorter- or Longer-Chain 1-Phenyl-1-alkyne


The 1‑phenyl‑1‑alkyne series (propyne through octyne) shares a common functional group, but chain length critically controls physical properties, base‑catalysed isomerisation tendency, and the performance of derived polymers. For instance, the boiling point spans >90 °C and flash point rises by >50 °C across the series, directly affecting distillation conditions and shipping classification . More fundamentally, the extent of electrolytically induced alkyne‑to‑allene rearrangement decreases systematically from the hexyl to the propyl derivative, meaning 1‑phenyl‑1‑hexyne reacts where shorter homologues remain inert [1]. In polymer chemistry, poly(1‑phenyl‑1‑alkyne) emission intensity is chain‑length dependent; simply substituting the monomer alters the photoluminescence output of the final material [2]. These differences demonstrate that generic interchange within this congeneric series carries a high risk of irreproducible results or product failure.

Quantitative Comparator Evidence for 1-Phenyl-1-hexyne Versus Its Closest 1-Phenyl-1-alkyne Analogs


Physical Property Comparison Across the 1-Phenyl-1-alkyne Homologous Series

1‑Phenyl‑1‑hexyne occupies a defined position within the 1‑phenyl‑1‑alkyne series with respect to key handling and separation parameters. Its boiling point (229–232 °C) is 44–47 °C higher than that of 1‑phenyl‑1‑propyne and 15–18 °C higher than 1‑phenyl‑1‑pentyne, while remaining ca. 46 °C below 1‑phenyl‑1‑octyne. Density decreases monotonically with chain length, and the refractive index follows a similar trend . These systematic differences are critical for solvent selection in high‑temperature reactions and for designing distillation‑based purification cascades.

Organic Synthesis Process Chemistry Physical Organic Chemistry

Alkyne-to-Allene Isomerisation Propensity: 1-Phenyl-1-hexyne is the Most Reactive Congener

In preparative‑scale electrolyses at mercury cathodes in DMF/TBAP, the extent of base‑catalysed alkyne‑to‑allene rearrangement was directly compared for the 1‑phenyl‑1‑alkyne series. The isomerisation tendency decreased in the order 1‑phenyl‑1‑hexyne > 1‑phenyl‑1‑pentyne > 1‑phenyl‑1‑butyne > 1‑phenyl‑1‑propyne, with the propyne analogue showing essentially no conversion. The reverse allene‑to‑alkyne reaction for 1‑phenyl‑1,2‑butadiene proceeded to only 1–2 %, whereas 1‑phenyl‑1‑hexyne gave a much larger alkyne‑to‑allene conversion [1]. Cyclic voltammetry further revealed that the electrogenerated allene (1‑phenyl‑1,2‑hexadiene) exhibits a reduction peak ca. 200 mV more positive than the parent alkyne [2].

Electroorganic Chemistry Mechanistic Studies Isomerisation

Superior Photoluminescence Intensity of Poly(1-phenyl-1-hexyne) Derivatives Versus Poly(1-phenyl-1-octyne)

Homopolymers prepared from a 1‑phenyl‑1‑hexyne‑based monomer (6‑{[(1‑naphthylethynyl‑4‑phenyl)carbonyl]oxy}‑1‑phenyl‑1‑hexyne) exhibited photoluminescence intensity greater than that of the benchmark poly(1‑phenyl‑1‑octyne), a well‑known highly luminescent disubstituted polyacetylene [1]. A multilayer electroluminescent device using the same polymer achieved an external quantum efficiency of 0.18 %, which represented the best result for substituted polyacetylenes at the time of publication. Minimal aggregation‑induced red‑shift was observed in thin films, indicating good solid‑state emission colour purity.

Polymer Light-Emitting Diodes Photoluminescence Disubstituted Polyacetylenes

Thermal Stability and High Refractive Index of Ferrocene-Functionalized Poly(1-phenyl-1-hexyne)

Azido‑decorated poly(1‑phenyl‑1‑hexyne) was functionalised with 1‑ethynylferrocene via CuAAC click chemistry. The resulting organometallic polymers are soluble, film‑forming, and thermally stable to ≥300 °C [1]. Thin films display high refractive indices (n = 1.745–1.698) across the 400–1700 nm range, accompanied by exceptionally high Abbe numbers (v_D′ up to 426) and low optical dispersion (D′ down to 0.002) at telecommunication wavelengths. Pyrolysis yields magnetic ceramics with high magnetisability.

High-Refractive-Index Polymers Magnetic Ceramic Precursors Click Chemistry

Zero-Order Kinetics and High cis-Stereoselectivity in Heterogeneous Hydrogenation

The liquid‑phase hydrogenation of 1‑phenyl‑1‑hexyne over 1 wt% Pd supported on mesostructured silicas (HMS, MSU‑X, MCM‑41) at 298 K and atmospheric H₂ pressure is zero‑order with respect to the alkyne concentration [1]. All catalysts displayed high selectivity to cis‑1‑phenyl‑1‑hexene, analogous to the well‑known semi‑hydrogenation of phenylacetylene to styrene. The kinetic regime differs from that of terminal phenylacetylene under the same conditions, where mass‑transport limitations can alter the apparent order, making 1‑phenyl‑1‑hexyne a more predictable substrate for mechanistic and catalyst‑screening studies.

Catalysis Stereoselective Hydrogenation Mesoporous Silica Supports

High-Impact Application Scenarios Where 1-Phenyl-1-hexyne Outperforms Generic 1-Phenyl-1-alkynes


Mechanistic Probes of Base-Catalysed Alkyne–Allene Isomerisation

Because 1‑phenyl‑1‑hexyne exhibits the greatest extent of electrolytically induced alkyne‑to‑allene rearrangement in the 1‑phenyl‑1‑alkyne series, it is the substrate of choice for mechanistic investigations of this transformation. The +200 mV shift in reduction potential between the alkyne and the allene provides a clear electrochemical handle for kinetic studies and digital simulation [1]. Shorter‑chain analogues show weak or negligible isomerisation and are less suitable for such studies.

Monomer for High-Brightness Blue Polymer Light-Emitting Diodes

Functionalised 1‑phenyl‑1‑hexyne monomers yield polyacetylenes whose photoluminescence intensity surpasses that of the poly(1‑phenyl‑1‑octyne) benchmark, with electroluminescence quantum efficiencies reaching 0.18 % [2]. The minimal aggregation‑induced red‑shift in thin films preserves emission colour purity, making these materials promising for blue PLEDs. Researchers developing emissive polymers should prioritise 1‑phenyl‑1‑hexyne over longer‑chain 1‑phenyl‑1‑alkynes for higher brightness.

High-Refractive-Index, Low-Dispersion Optical Coatings

Ferrocene‑functionalized poly(1‑phenyl‑1‑hexyne) combines a refractive index of 1.745–1.698 with Abbe numbers up to 426 and thermal stability ≥300 °C [3]. These properties are rare among processable organic polymers and are directly relevant to antireflective coatings, microlenses, and telecommunication waveguide components. The hexyl chain ensures solubility in common organic solvents, facilitating spin‑coating and film formation that is more challenging with shorter‑chain, less soluble analogues.

Model Substrate for Heterogeneous Semi-Hydrogenation Catalyst Development

The zero‑order kinetic dependence of 1‑phenyl‑1‑hexyne hydrogenation simplifies catalyst activity comparisons and reactor modelling [4]. Combined with high cis‑stereoselectivity, this makes the compound an ideal model substrate for screening new Pd‑based catalysts intended for selective alkyne semi‑hydrogenation, reducing ambiguity introduced by mass‑transport‑limited regimes common with volatile terminal alkynes.

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